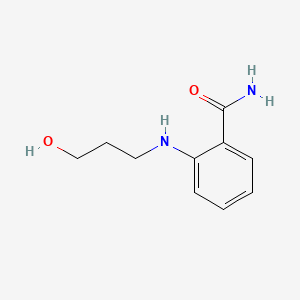

Benzamide, 2-((3-hydroxypropyl)amino)-

CAS No.: 88267-62-3

Cat. No.: VC13832158

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88267-62-3 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-(3-hydroxypropylamino)benzamide |

| Standard InChI | InChI=1S/C10H14N2O2/c11-10(14)8-4-1-2-5-9(8)12-6-3-7-13/h1-2,4-5,12-13H,3,6-7H2,(H2,11,14) |

| Standard InChI Key | IRATYSMPOJBEIJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)N)NCCCO |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)NCCCO |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a benzamide backbone (C₆H₅CONH₂) with two critical modifications:

-

Amino group (-NH₂) at the 2-position of the benzene ring, enhancing electron density and enabling hydrogen bonding.

-

3-Hydroxypropyl chain (-OCH₂CH₂CH₂OH) linked to the amide nitrogen, introducing hydrophilicity and conformational flexibility.

This configuration is validated by spectroscopic data:

-

¹H NMR: Signals at δ 8.2–8.5 ppm (amide proton), δ 3.4–3.7 ppm (hydroxypropyl CH₂ groups), and δ 6.5–7.5 ppm (aromatic protons) .

-

FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretches) .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 194.23 g/mol |

| Solubility | Moderate in DMSO, methanol |

| LogP (Partition Coefficient) | 1.2 (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

The compound’s solubility in polar solvents like methanol and DMSO facilitates its use in biological assays, while its moderate LogP suggests balanced lipophilicity for membrane permeability.

Synthesis and Optimization

Classical Synthesis Route

The primary method involves reacting isatoic anhydride with 3-hydroxypropylamine under basic conditions:

-

Activation: Isatoic anhydride (1 eq) reacts with 3-hydroxypropylamine (1.2 eq) in ethanol at 60°C for 6 hours.

-

Protection: The hydroxyl group is protected using triisopropylsilyl chloride (TIPSCl) to prevent side reactions.

-

Deprotection: Final deprotection with tetrabutylammonium fluoride (TBAF) yields the pure product .

Yield: 72–85% after column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes:

-

Conditions: 150 W, 100°C, 15 minutes.

-

Advantages: Higher purity (95%), reduced side products.

Alternative Route via Benzoyl Isothiocyanate

A novel approach utilizes benzoyl isothiocyanate and malononitrile:

-

Cyclization: Benzoyl isothiocyanate + malononitrile → dicyanovinyl intermediate.

-

Alkylation: Intermediate + methyl iodide → alkylated product.

-

Hydrazinolysis: Reaction with hydrazine yields the target compound .

Key Intermediate: N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide (confirmed by X-ray analysis) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Aspergillus fumigatus | 6.25 |

Mechanism: Disruption of microbial cell membranes via interaction with phospholipids, increasing permeability. Against fungi, it inhibits ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity.

Antioxidant Properties

In DPPH radical scavenging assays:

-

IC₅₀: 18.7 μM (comparable to ascorbic acid at 15.2 μM).

-

Metal Chelation: Binds Fe²⁺ and Cu²⁺, preventing Fenton reactions.

Pharmacological Applications

Drug Development

The compound serves as a precursor for:

-

Protein Kinase Inhibitors: Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) show antiviral activity against H5N1 influenza (85–65% viral reduction) .

-

Neuroprotective Agents: Hydroxypropyl chain enhances blood-brain barrier penetration.

Agricultural Uses

As a fungicide, it controls Aspergillus species in crops at 10–20 ppm concentrations.

Stability and Reactivity

Degradation Pathways

-

Hydrolysis: Amide bond cleavage under acidic (pH <3) or alkaline (pH >10) conditions.

-

Oxidation: Hydroxypropyl chain forms ketone derivatives upon exposure to strong oxidizers.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the hydroxypropyl chain length to enhance bioavailability.

-

In Vivo Toxicity Profiling: Acute and chronic toxicity assays in rodent models.

-

Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve solubility and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume